![molecular formula C12H14BrNO2 B1602224 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 329025-26-5](/img/structure/B1602224.png)
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide
Overview
Description
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide, also known as BPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BPTP is a pyran derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties. In
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide is not fully understood. However, studies have suggested that 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide may act by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide may also act by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide inhibits the proliferation of cancer cells and induces apoptosis. 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In vivo studies have shown that 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide exhibits anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide is also relatively easy to synthesize and purify. However, one of the limitations of using 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the study of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide. One of the potential applications of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide may also have potential as a chemotherapeutic agent for the treatment of cancer. Future studies may focus on optimizing the synthesis and purification of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide, as well as investigating its pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
In conclusion, 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide exhibits anti-inflammatory and anti-cancer properties and has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. While there are limitations to using 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide in lab experiments, its potential applications in the treatment of inflammatory diseases and cancer make it an interesting compound for further study.
Scientific Research Applications
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide has been studied extensively for its potential as a therapeutic agent. Several studies have shown that 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
properties
IUPAC Name |
4-(3-bromophenyl)oxane-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-2-9(8-10)12(11(14)15)4-6-16-7-5-12/h1-3,8H,4-7H2,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBPOKGRGPCSHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573960 | |
Record name | 4-(3-Bromophenyl)oxane-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide | |
CAS RN |
329025-26-5 | |
Record name | 4-(3-Bromophenyl)oxane-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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